1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate is a complex organic compound with a unique structure that combines piperazine and piperidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate typically involves multiple steps:
Formation of p-Chloro-alpha-phenylbenzyl chloride: This is achieved by chlorination of alpha-phenylbenzyl alcohol using thionyl chloride or phosphorus trichloride.
Synthesis of 4-(p-Chloro-alpha-phenylbenzyl)-1-piperazine: The p-Chloro-alpha-phenylbenzyl chloride is reacted with piperazine in the presence of a base such as sodium carbonate.
Formation of 1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone: This involves the reaction of 4-(p-Chloro-alpha-phenylbenzyl)-1-piperazine with 6-phenyl-2-piperidinone under specific conditions.
Oxalate Formation: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or piperidinone derivatives.
Scientific Research Applications
1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(p-Chloro-alpha-phenylbenzyl)-1-piperazineethanol
- 1-(p-Chloro-alpha-phenylbenzyl)-4-methylpiperazine hydrochloride
Uniqueness
1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate is unique due to its specific combination of piperazine and piperidinone moieties, which may confer distinct biological activities compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
CAS No. |
109758-32-9 |
---|---|
Molecular Formula |
C33H38ClN3O5 |
Molecular Weight |
592.1 g/mol |
IUPAC Name |
1-[3-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]propyl]-6-phenylpiperidin-2-one;oxalic acid |
InChI |
InChI=1S/C31H36ClN3O.C2H2O4/c32-28-17-15-27(16-18-28)31(26-11-5-2-6-12-26)34-23-21-33(22-24-34)19-8-20-35-29(13-7-14-30(35)36)25-9-3-1-4-10-25;3-1(4)2(5)6/h1-6,9-12,15-18,29,31H,7-8,13-14,19-24H2;(H,3,4)(H,5,6) |
InChI Key |
QDQLTXSTEOUMSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C(=O)C1)CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.